1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate
Description
1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO9S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
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Mechanism of Action
- NR2B Subunit of NMDA Receptor : Traxoprodil specifically targets the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in excitatory neurotransmission within the central nervous system (CNS) .
- Role : The NR2B subunit is involved in synaptic plasticity, learning, and memory. By selectively inhibiting this subunit, traxoprodil modulates glutamatergic signaling .
- NMDA Receptor Antagonism : Traxoprodil acts as a noncompetitive antagonist at the NR2B subunit of the NMDA receptor. It blocks the receptor’s ion channel, preventing excessive calcium influx and excitotoxicity .
- Enhancement of Antidepressant Effects : Traxoprodil potentiates the antidepressant-like effects of certain drugs (e.g., imipramine, fluoxetine, escitalopram) in animal models. This enhancement occurs independently of changes in locomotor activity .
- Glutamatergic System : Glutamate, the primary excitatory neurotransmitter, activates NMDA receptors. Traxoprodil’s impact on NR2B subunits affects glutamatergic signaling .
- Serotonergic System : While traxoprodil’s antidepressant effect is partially associated with serotonin (5-HT) receptors, it is independent of 5-HT1A and 5-HT2 receptors .
- Antidepressant Activity : Traxoprodil exhibits antidepressant activity in animal models (e.g., forced swim test) without affecting locomotor activity .
- Pharmacokinetic Interactions : Co-administration with other antidepressants (e.g., fluoxetine, imipramine, escitalopram) shows interactions in the pharmacokinetic phase .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2/t15-,19+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILKELNVBKKTG-ZOZJKLBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940514 | |
Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189894-57-3 | |
Record name | Traxoprodil mesylate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189894573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAXOPRODIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2A56I30W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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